molecular formula C18H13N3O B8805085 4-(3-Cyano-4-phenyl-1H-pyrrol-1-yl)benzamide

4-(3-Cyano-4-phenyl-1H-pyrrol-1-yl)benzamide

Cat. No. B8805085
M. Wt: 287.3 g/mol
InChI Key: YATZGPFHBKLOHA-UHFFFAOYSA-N
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Patent
US09023882B2

Procedure details

To a solution of 4-(3-cyano-4-phenylpyrrole-1-yl)benzoic acid (0.14 g) in tetrahydrofuran (2.5 mL) was added 1,1′-carbonyldiimidazole (0.16 g). After stirring for 30 minutes, to this reaction mixture was added aqueous ammonia (28% solution 0.75 mL), and this mixture was stirred 2 hours. To this reaction mixture was added water (10 mL), the precipitated white solid was collected by filtration, and wash with methanol, dried to give the title compound (0.13 g).
Name
4-(3-cyano-4-phenylpyrrole-1-yl)benzoic acid
Quantity
0.14 g
Type
reactant
Reaction Step One
Quantity
0.16 g
Type
reactant
Reaction Step One
Quantity
2.5 mL
Type
solvent
Reaction Step One
Quantity
0.75 mL
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
0.75 mL
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[C:7]([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)=[CH:6][N:5]([C:14]2[CH:22]=[CH:21][C:17]([C:18]([OH:20])=O)=[CH:16][CH:15]=2)[CH:4]=1)#[N:2].C(N1C=CN=C1)([N:25]1C=CN=C1)=O.N.O>O1CCCC1>[C:1]([C:3]1[C:7]([C:8]2[CH:9]=[CH:10][CH:11]=[CH:12][CH:13]=2)=[CH:6][N:5]([C:14]2[CH:15]=[CH:16][C:17]([C:18]([NH2:25])=[O:20])=[CH:21][CH:22]=2)[CH:4]=1)#[N:2]

Inputs

Step One
Name
4-(3-cyano-4-phenylpyrrole-1-yl)benzoic acid
Quantity
0.14 g
Type
reactant
Smiles
C(#N)C1=CN(C=C1C1=CC=CC=C1)C1=CC=C(C(=O)O)C=C1
Name
Quantity
0.16 g
Type
reactant
Smiles
C(=O)(N1C=NC=C1)N1C=NC=C1
Name
Quantity
2.5 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0.75 mL
Type
reactant
Smiles
N
Name
solution
Quantity
0.75 mL
Type
reactant
Smiles
Step Three
Name
Quantity
10 mL
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 30 minutes, to this reaction mixture
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
this mixture was stirred 2 hours
Duration
2 h
FILTRATION
Type
FILTRATION
Details
the precipitated white solid was collected by filtration
WASH
Type
WASH
Details
wash with methanol
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(#N)C1=CN(C=C1C1=CC=CC=C1)C1=CC=C(C(=O)N)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.13 g
YIELD: CALCULATEDPERCENTYIELD 93.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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